molecular formula C10H10N2O B3020365 N-(1H-Indol-7-yl)acetamide CAS No. 737801-35-3

N-(1H-Indol-7-yl)acetamide

Cat. No.: B3020365
CAS No.: 737801-35-3
M. Wt: 174.203
InChI Key: DCOHDTHCOCZQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-Indol-7-yl)acetamide is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety information for N-(1H-Indol-7-yl)acetamide indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

Future Directions

The future directions for N-(1H-Indol-7-yl)acetamide could involve further development of tubulin polymerization inhibitors . Additionally, there is potential for the development of efficient methods that allow for rapid access to functionalized indoles with different substitution patterns on the heterocyclic and aromatic rings due to their diverse biological properties .

Properties

IUPAC Name

N-(1H-indol-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)12-9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOHDTHCOCZQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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